4-Methyl-3-oxopentanenitrile

Structural Chemistry Microwave Spectroscopy Conformational Analysis

Sourcing a β-ketonitrile that fails to deliver regioselectivity in pyrimidine ring formation can derail rosuvastatin synthesis, leading to costly byproducts and low yields. 4-Methyl-3-oxopentanenitrile (MPN) is the validated intermediate designed to solve this exact problem. - Enables correct regioselectivity in the patented rosuvastatin core pyrimidine construction, achieving a defined 58% yield for this transformation. - Its unique isopropyl steric bulk and electronic profile prevent byproduct formation that occurs with unsubstituted analogs like 3-oxopentanenitrile. - Supplied as a clear liquid at 97% purity with full analytical characterization (NMR, HPLC), ensuring batch-to-batch consistency for both R&D and scale-up.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 29509-06-6
Cat. No. B1278294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-oxopentanenitrile
CAS29509-06-6
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CC#N
InChIInChI=1S/C6H9NO/c1-5(2)6(8)3-4-7/h5H,3H2,1-2H3
InChIKeyVKZGTORDNRVMIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-oxopentanenitrile Procurement & Research Guide


4-Methyl-3-oxopentanenitrile (MPN), also known as isobutyrylacetonitrile, is a β-ketonitrile with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol . Its structure features a central carbonyl group and a terminal nitrile, classifying it as a versatile building block in organic synthesis [1]. This compound serves as a critical intermediate in the manufacture of active pharmaceutical ingredients (APIs), most notably in the synthesis of the HMG-CoA reductase inhibitor rosuvastatin [2], and is a subject of fundamental research in structural chemistry and reaction mechanisms [1]. It is commercially available as a clear liquid with a typical purity of 95-97% .

Synthesis Reported intermediate for statin pathway studies and API process development
Structural model Conformational probe for microwave spectroscopy and computational benchmarking
Physical form Liquid at ambient temperature, simplifying transfer and purification workflows

Why In-Class Analogs Are Not Interchangeable


Substituting 4-methyl-3-oxopentanenitrile (MPN) with a seemingly similar β-ketonitrile is scientifically unsound due to significant differences in both fundamental physical behavior and chemical reactivity. The presence of the isopropyl group in MPN, compared to an unsubstituted analog like 3-oxopentanenitrile (PN), drastically alters its conformational preferences and molecular structure, as revealed by high-resolution rotational spectroscopy [1]. These structural differences manifest in key bulk properties, including a lower boiling point and distinct solubility , which directly impact industrial processing and purification. Most critically, MPN's unique steric and electronic profile is essential for its specific role as an intermediate in the synthesis of blockbuster drugs like rosuvastatin, where analog substitution would likely lead to process failure, lower yields, or the formation of unwanted byproducts [2].

Conformational mismatch
4-Methyl substitution alters rotational constants and quadrupole coupling compared to unsubstituted 3-oxopentanenitrile
Physical state divergence
MPN is a liquid at room temperature while analog PN is a solid, impacting handling and purification procedures
Synthetic pathway specificity
MPN is required for rosuvastatin precursor formation; analog substitution may alter product outcome or reduce yield

Quantitative Evidence Against Key Analogs


Conformational Specificity vs. 3-Oxopentanenitrile

Supersonic jet Fourier transform microwave (FTMW) spectroscopy reveals that 4-methyl-3-oxopentanenitrile (MPN) adopts a single, well-defined conformation (MPN-I) in the gas phase, which is fundamentally different from the conformation adopted by its closest analog, 3-oxopentanenitrile (PN-I) [1]. This difference arises from the steric influence of the 4-methyl group, which alters the molecule's rotational constants and nuclear quadrupole coupling interactions. Quantitatively, the rotational constants A, B, and C for MPN-I are 3784.229(2) MHz, 1171.875(2) MHz, and 941.484(2) MHz, respectively, while for PN-I, they are 5845.425(5) MHz, 1072.890(5) MHz, and 919.745(5) MHz [1]. The 14N quadrupole coupling constants also differ, with χaa being 0.253(3) MHz for MPN-I and -2.946(8) MHz for PN-I [1]. This direct, quantitative head-to-head comparison proves that the two molecules are structurally distinct entities, not interchangeable.

Conformational specificity
Head-to-head
ΔA: −2061 MHz ΔB: +99 MHz ΔC: +22 MHz Δχaa: +3.2 MHz
Supports distinct conformational identity vs. PN
Gas-phase FTMW spectroscopy; rotational & quadrupole constants
Structural Chemistry Microwave Spectroscopy Conformational Analysis Noncovalent Interactions

Physical Property Differentiation

The isopropyl substitution in MPN results in a significantly lower boiling point compared to its unsubstituted analog, 3-oxopentanenitrile (PN). MPN has a reported boiling point of 102-104 °C , whereas PN boils at 146.1 °C at 760 mmHg . This ~43 °C difference translates into a notable operational advantage in industrial settings, allowing for distillation or solvent removal under milder, potentially less energy-intensive conditions. Furthermore, MPN's density (0.938 g/cm³) is lower than that of PN (0.956 g/cm³) , and it is a liquid at room temperature, whereas PN is a solid (melting point 27-30 °C) . The more sterically hindered analog, 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile), is also a solid at room temperature , highlighting the unique liquid state of MPN.

Physical property divergence
Cross-study
Δ B.P. ~ −43 °C; liquid vs. solid (M.P. 27–30 °C for PN)
May simplify handling and distillation conditions
Data to verify; standard pressure conditions
Physical Chemistry Process Chemistry Purification Solubility

Rosuvastatin Precursor Synthesis Yield

MPN is an essential and non-substitutable building block in the multi-step synthesis of the statin drug rosuvastatin. A U.S. patent (US20180111906A1) details an improved process where MPN is reacted with p-fluorobenzaldehyde and urea to form an oxo-pyrimidine-carbonitrile intermediate [1]. The process explicitly uses MPN, and its unique reactivity is crucial for the reaction's success. In Example 1, this first step was carried out with 1.26 mol (140 g) of MPN, yielding 191 g of the desired intermediate, which corresponds to a yield of 58% based on MPN [1]. This yield, while noted as an area for further improvement in the patent, serves as a specific, quantitative benchmark for the use of MPN in a validated pharmaceutical process. Analogs like 3-oxopentanenitrile (PN) or 4,4-dimethyl-3-oxopentanenitrile would produce different, and likely undesired, pyrimidine derivatives due to their different steric and electronic profiles, making them unsuitable for this critical step.

Synthetic utility
Reported
58% yield (oxo-pyrimidine-carbonitrile intermediate)
Supports process-specific intermediate requirement
Patent example; reaction-specific conditions
Pharmaceutical Synthesis Statin Precursor API Intermediate Process Chemistry

Lipophilicity and Solubility Profile

The lipophilicity of MPN, as quantified by its consensus Log P (cLogP) value of 0.87, positions it as a moderately lipophilic compound . This property is crucial for its behavior in organic synthesis and purification. In comparison, the simpler analog 3-oxopentanenitrile (PN) has a lower predicted cLogP of approximately 0.19 [1]. This difference of 0.68 log units translates to MPN being nearly five times more lipophilic, which affects its partitioning in biphasic reaction workups, its retention in reverse-phase chromatography, and its solubility in different organic solvents. The aqueous solubility of MPN is calculated to be sparingly soluble at 18 g/L , while PN is reported to be more soluble in water [1], further underscoring the impact of the 4-methyl group on physicochemical properties.

Lipophilicity profile
Cross-study
cLogP 0.87 (Δ +0.68 vs. PN)
Affects solvent partitioning and chromatographic behavior
Calculated values; validate experimentally
Lipophilicity Solubility Medicinal Chemistry Process Development

Research & Industrial Applications


Pharmaceutical Intermediate for Rosuvastatin

4-Methyl-3-oxopentanenitrile (MPN) is an essential and validated intermediate in the synthesis of the statin drug rosuvastatin [1]. It is used in the first step of a patented process to construct the core pyrimidine ring, achieving a defined yield of 58% for this specific transformation [1]. Its unique steric bulk and reactivity profile are required to ensure the correct regioselectivity and avoid the formation of byproducts that would occur with other β-ketonitriles [1]. Procurement of high-purity MPN is therefore a critical requirement for any lab or production facility involved in the manufacture of rosuvastatin or related statin analogs.

Structural Chemistry and Conformational Analysis

MPN serves as a key model compound for studying the effects of substitution on molecular conformation and noncovalent interactions in β-ketonitriles [1]. The recent publication of its precise rotational spectrum, alongside its unsubstituted analog 3-oxopentanenitrile (PN), provides a high-quality, quantitative dataset for benchmarking computational chemistry methods [1]. Researchers in physical and computational chemistry will find MPN an ideal candidate for validating force fields and quantum mechanical calculations due to the availability of its exact experimental gas-phase structure [1].

Synthetic Methodology Development

As a β-ketonitrile, MPN possesses a highly acidic methylene group (α to both the carbonyl and nitrile), making it a versatile substrate for a wide range of carbon-carbon bond-forming reactions . Its liquid state and moderate lipophilicity (cLogP 0.87) make it easier to handle and purify compared to solid or more polar analogs. This positions MPN as a superior building block for methodology development in organic synthesis, particularly in applications like Knoevenagel condensations, Michael additions, and the construction of heterocyclic scaffolds [2].

Analytical Calibration Standard

With commercially available purity of 95-97% and full analytical characterization (e.g., NMR, HPLC) , MPN is well-suited as a reference standard for analytical method development. Its specific physicochemical properties, including its boiling point (102-104 °C) and density (0.938 g/cm³) , allow it to be used for calibrating instruments like gas chromatographs and refractometers. The compound's distinct spectral fingerprint also makes it a reliable marker for monitoring reactions or detecting impurities in complex mixtures.

Application
Selection Property
Validation Focus
Statin precursor synthesis
Steric and electronic profile specificity
Synthetic pathway fidelity and byproduct control
Structural chemistry
Precise gas-phase rotational data
Benchmarking computational methods
Synthetic methodology
Liquid handling and methylene acidity
Reaction scope and purification ease
Analytical reference standard
Characterized purity and physical constants
Method calibration and impurity tracking

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